1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
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Overview
Description
1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound features a benzothiadiazole core, which is a common motif in various functional materials and pharmaceuticals .
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which this compound is a part of, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
Btz-based compounds have been used as potential visible-light organophotocatalysts . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .
Result of Action
The btz motif has received appreciable attention as a strongly electron-accepting moiety, primarily for use in photovoltaic applications but also as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the introduction of chlorine atoms can lead to a lower HOMO level, stronger steric hindrance, and a relatively lower quantum yield in solutions . Furthermore, different structural modifications to the parent compound can influence the compound’s photophysical properties .
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves the reaction of 2-chlorobenzyl chloride with 3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide under basic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has several scientific research applications:
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide can be compared with other thiadiazole derivatives, such as:
1,2,3-Thiadiazole: Known for its antimicrobial properties.
1,2,4-Thiadiazole: Studied for its anticancer activities.
1,3,4-Thiadiazole: Commonly used in pharmaceuticals like cephazolin and acetazolamide.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-16-13-8-4-5-9-14(13)17(20(16,18)19)10-11-6-2-3-7-12(11)15/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAOVPRNJPZDEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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